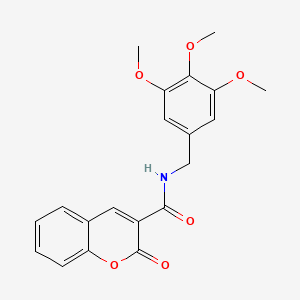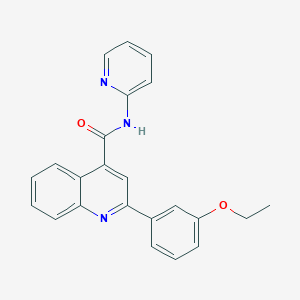![molecular formula C19H15Cl2NO3 B3436615 4-[(2,5-DICHLOROPHENOXY)METHYL]-N-[(FURAN-2-YL)METHYL]BENZAMIDE](/img/structure/B3436615.png)
4-[(2,5-DICHLOROPHENOXY)METHYL]-N-[(FURAN-2-YL)METHYL]BENZAMIDE
Descripción general
Descripción
4-[(2,5-Dichlorophenoxy)methyl]-N-[(furan-2-yl)methyl]benzamide is a synthetic organic compound characterized by the presence of dichlorophenoxy, furan, and benzamide functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,5-Dichlorophenoxy)methyl]-N-[(furan-2-yl)methyl]benzamide typically involves a multi-step process. One common method includes the following steps:
Formation of 2,5-Dichlorophenoxyacetic Acid: This is achieved by reacting 2,5-dichlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Conversion to 2,5-Dichlorophenoxyacetyl Chloride: The acid is then converted to its corresponding acyl chloride using thionyl chloride.
Coupling with Furan-2-ylmethylamine: The acyl chloride is reacted with furan-2-ylmethylamine to form the desired benzamide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of catalysts and automated systems can further streamline the process.
Análisis De Reacciones Químicas
Types of Reactions
4-[(2,5-Dichlorophenoxy)methyl]-N-[(furan-2-yl)methyl]benzamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-[(2,5-Dichlorophenoxy)methyl]-N-[(furan-2-yl)methyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-[(2,5-Dichlorophenoxy)methyl]-N-[(furan-2-yl)methyl]benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to and inhibit the activity of enzymes involved in inflammation or cell proliferation pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[(2,4-Dichlorophenoxy)methyl]-N-[(furan-2-yl)methyl]benzamide
- 4-[(2,5-Dichlorophenoxy)methyl]-N-[(thiophen-2-yl)methyl]benzamide
Uniqueness
4-[(2,5-Dichlorophenoxy)methyl]-N-[(furan-2-yl)methyl]benzamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for further research and development.
Propiedades
IUPAC Name |
4-[(2,5-dichlorophenoxy)methyl]-N-(furan-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2NO3/c20-15-7-8-17(21)18(10-15)25-12-13-3-5-14(6-4-13)19(23)22-11-16-2-1-9-24-16/h1-10H,11-12H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHGMBYMMYAIVTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C2=CC=C(C=C2)COC3=C(C=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[4-(AZEPANE-1-SULFONYL)PHENYL]-1-PHENYLTHIOUREA](/img/structure/B3436533.png)

![5-(4-BROMOPHENYL)-N~3~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE](/img/structure/B3436549.png)

![3-[4-(DIETHYLSULFAMOYL)PHENYL]-1-PHENYLTHIOUREA](/img/structure/B3436559.png)
![N,N-diethyl-4-({[(4-fluorophenyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B3436564.png)
![1,4-bis[(2,5-dimethoxyphenyl)sulfonyl]-1,4-diazepane](/img/structure/B3436569.png)
![N-[4-(aminosulfonyl)benzyl]-3,5-dimethoxybenzamide](/img/structure/B3436571.png)
![9-{4-METHOXY-3-[(MORPHOLIN-4-YL)METHYL]PHENYL}-3,3,6,6-TETRAMETHYL-10-PHENYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE](/img/structure/B3436573.png)
![ethyl 2-[(cyclobutylcarbonyl)amino]-4-(4-ethoxyphenyl)-3-thiophenecarboxylate](/img/structure/B3436574.png)
![(3,4-DIMETHYLPHENYL){4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE](/img/structure/B3436588.png)
![2-{[4-allyl-5-(4-toluidinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B3436600.png)
![2-(4-CHLOROPHENOXY)-N~1~-(3-{[2-(4-CHLOROPHENOXY)ACETYL]AMINO}PHENYL)ACETAMIDE](/img/structure/B3436608.png)
![N2,N5-BIS[(4-FLUOROPHENYL)METHYL]PYRIDINE-2,5-DICARBOXAMIDE](/img/structure/B3436620.png)
